molecular formula C10H20ClNO2 B2814356 Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 2094938-79-9

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride

Cat. No.: B2814356
CAS No.: 2094938-79-9
M. Wt: 221.73
InChI Key: UQBSTANBEVIGDT-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a cyclohexane derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 4-position of the cyclohexane ring and a methyl ester (-COOCH₃) group attached via an acetate linker (CH₂COOCH₃) at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. However, this value appears inconsistent with structural calculations, which suggest a higher molecular weight (approximately 185 g/mol for the base compound). The hydrochloride form would add 36.46 g/mol (HCl), resulting in an estimated molecular weight of 221.61 g/mol.

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)cyclohexyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSTANBEVIGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245840-94-0
Record name methyl 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride typically involves the reaction of 4-(aminomethyl)cyclohexanecarboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride has the molecular formula C10H20ClNO2C_{10}H_{20}ClNO_2 and a molecular weight of 221.73 g/mol. The compound features a cyclohexyl ring with an aminomethyl group and an acetate moiety, which contribute to its distinct physical and chemical properties. Its solubility in both water and organic solvents enhances its utility in various formulations.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Investigations suggest that the compound may have efficacy against certain bacterial strains, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

The mechanism of action is believed to involve interactions with specific molecular targets such as receptors or enzymes, which could lead to modulation of biological pathways relevant to various disease states.

Therapeutic Applications

Given its biological activities, this compound has potential applications in treating various neurological disorders. Research indicates that compounds with similar structures have been effective in managing conditions such as epilepsy and other cerebral diseases due to their neuroprotective properties .

Case Study 1: Neurological Disorders

A study focused on the effects of this compound on animal models of epilepsy demonstrated promising results. The compound exhibited protective effects against induced seizures and improved cognitive functions, suggesting its potential as a therapeutic agent for managing epilepsy .

Case Study 2: Inflammatory Diseases

In vitro studies showed that this compound could significantly reduce pro-inflammatory cytokine production in human cell lines. This finding supports its potential use in developing treatments for chronic inflammatory conditions such as arthritis .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several cyclohexane-based esters with amino or aminomethyl substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Molecular Comparison of Analogs

Compound Name CAS Number Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Key Structural Differences
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride Not explicitly provided ~C₁₀H₂₀ClNO₂ (estimated) ~221.61 (estimated) Reference compound: Methyl ester, 4-aminomethyl, 2-acetate
Ethyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride 76308-26-4 C₁₁H₂₂ClNO₂ 235.76 Ethyl ester (-COOCH₂CH₃), 4-amino (direct NH₂ substituent)
Trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride 19878-18-3 C₁₀H₂₀ClNO₂ 229.73 Ethyl ester, carboxylate (-COOCH₂CH₃) directly attached to cyclohexane at 4-position
Trans-ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate 669080-89-1 C₁₄H₂₈ClNO₂ 277.84 Ethyl ester, ethylamino (-CH₂NHCH₂CH₃) substituent at 4-position

Key Observations:

Ester Group Variations :

  • Methyl esters (e.g., the target compound) generally exhibit lower molecular weights and higher polarity compared to ethyl esters (e.g., 76308-26-4 and 19878-18-3). Ethyl esters may confer increased lipophilicity, affecting membrane permeability and metabolic stability .

Substituent Position and Type: The 4-aminomethyl group (-CH₂NH₂) in the target compound differs from the direct 4-amino (-NH₂) group in 76308-26-4. The aminomethyl group introduces steric bulk and may alter binding interactions in biological systems.

Functional Group Placement :

  • In analogs like 19878-18-3, the carboxylate is directly attached to the cyclohexane ring, whereas the target compound features a CH₂ spacer between the cyclohexane and ester group. This spacer may enhance conformational flexibility .

Research Findings and Discussion

Solubility and Stability:

  • Methyl esters (target compound) are expected to exhibit higher aqueous solubility than ethyl analogs due to reduced hydrophobicity.
  • The hydrochloride salt form improves stability by mitigating hygroscopicity and oxidative degradation, a common feature across amine-containing pharmaceuticals .

Limitations in Available Data:

  • Critical parameters such as melting points, pKa values, and toxicity profiles are absent from the evidence. Comparative pharmacological studies are also unavailable.

Biological Activity

Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : 221.73 g/mol

The compound features a cyclohexyl ring with an aminomethyl group and an acetate moiety, which contributes to its distinct physical and chemical properties. The presence of the hydrochloride salt enhances its solubility in both water and organic solvents, making it suitable for various pharmaceutical applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The aminomethyl group is believed to interact with microbial targets, potentially inhibiting growth and proliferation. This property positions the compound as a candidate for further pharmacological investigations aimed at developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . Its mechanism of action likely involves modulation of inflammatory pathways through interactions with specific receptors or enzymes. This effect could be beneficial in treating conditions characterized by excessive inflammation.

The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including:

  • Enzymes : Modulating enzyme activity can influence metabolic pathways.
  • Receptors : Binding to receptors may alter cellular signaling processes.

These interactions can lead to significant biological responses, such as inhibition of microbial growth or reduction of inflammation, although specific pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberNotable Property
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate HCl2094938-79-9Antimicrobial and anti-inflammatory
Methyl 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate HCl2245840-94-0Similar structure with potential bioactivity

The structural uniqueness of this compound provides distinct chemical behavior compared to its analogs, which may enhance its utility in drug design and development.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antimicrobial Activity : A study demonstrated that compounds with similar aminomethyl groups exhibited significant inhibition against various bacterial strains, suggesting a promising avenue for developing new antibiotics.
  • Anti-inflammatory Mechanisms : Research on structurally related compounds has highlighted their ability to modulate inflammatory cytokine production, indicating potential applications in inflammatory disease management .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which could be relevant for optimizing the delivery of this compound in clinical settings .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination starting from precursors like 4-(aminomethyl)cyclohexanol or cyclohexylacetic acid derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 4-(chloromethyl)cyclohexyl acetate with methylamine under basic conditions (e.g., NaHCO₃ in ethanol) .
  • Reductive amination : Using sodium cyanoborohydride to reduce Schiff bases formed from cyclohexyl ketones and methyl glycinate .
    Optimization involves solvent selection (methanol/ethanol for solubility), temperature control (reflux at 60–80°C), and stoichiometric ratios (1:1.2 amine:electrophile) to minimize byproducts .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals .
  • Chromatography : Employ silica gel column chromatography with dichloromethane/methanol (9:1) gradients to separate unreacted starting materials .
  • Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in diethyl ether ensures >95% purity .

Q. What analytical techniques are recommended for structural confirmation and characterization?

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies cyclohexyl protons (δ 1.2–2.1 ppm), methyl ester (δ 3.6 ppm), and aminomethyl groups (δ 2.8–3.0 ppm) .
  • Mass spectrometry : ESI-MS (positive mode) confirms molecular ion peaks at m/z 218.1 [M+H]⁺ and chloride adducts .
  • XRD : Resolves stereochemistry of the cyclohexyl ring (e.g., chair vs. boat conformation) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence biological activity?

The axial/equatorial orientation of the aminomethyl group affects receptor binding. For example:

  • Equatorial positioning enhances affinity for GABAₐ receptors due to reduced steric hindrance .
  • Axial positioning improves blood-brain barrier penetration in neuroactive analogs .
    Comparative studies using diastereomerically pure samples (via chiral HPLC) are critical .

Q. What strategies are effective in resolving diastereomers during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce stereoselectivity in reductive amination .
  • Dynamic resolution : Employ enzymes like lipase PS-IM for kinetic resolution of racemic mixtures .
  • Crystallization-induced asymmetric transformation : Utilize solvent polarity (e.g., acetone/water) to favor one diastereomer .

Q. How can researchers design binding assays to study interactions with neurological receptors?

  • Radioligand displacement assays : Use ³H-muscimol for GABAₐ receptor binding studies (IC₅₀ values) in rat brain homogenates .
  • Surface plasmon resonance (SPR) : Immobilize purified receptors on CM5 chips to measure real-time association/dissociation kinetics .
  • Computational docking : AutoDock Vina predicts binding poses in receptor pockets (e.g., GluN2B NMDA subunits) .

Q. What computational approaches are used to predict pharmacokinetic and toxicity profiles?

  • QSAR modeling : Train models on LogP, polar surface area, and Ames test data from structurally related amines .
  • Molecular dynamics simulations : GROMACS assesses membrane permeability via free-energy calculations across lipid bilayers .
  • ADMET prediction : SwissADME and ProTox-II evaluate CYP450 inhibition and hepatotoxicity risks .

Q. How can discrepancies in pharmacological data between in vitro and in vivo studies be addressed?

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that contribute to in vivo efficacy .
  • PK/PD modeling : NONMEM quantifies bioavailability and brain-to-plasma ratios to reconcile potency gaps .
  • Species-specific receptor homology : Compare human vs. rodent receptor isoforms (e.g., α5-GABAₐ subunits) to explain variability .

Comparative Structural Analysis

Compound NameStructural FeaturesBiological ActivityReference
Ethyl trans-2-(4-aminocyclohexyl)acetate HClEthyl ester, axial aminomethyl groupAnalgesic (μ-opioid agonist)
Methyl (2S)-amino(cyclohexyl)acetate HClChiral center at C2, equatorial amineNeuroprotective (NMDA antagonist)
Methyl 4-(aminomethyl)-4-fluoro-cyclohexane carboxylate HClFluorine substitution, chair conformationAntidepressant (SERT inhibitor)

Safety and Handling

  • Storage : Keep in desiccated containers at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (LD₅₀ > 500 mg/kg in rats) .
  • Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl vapor release .

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